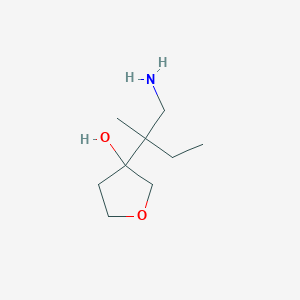
3-(1-Amino-2-methylbutan-2-yl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Amino-2-methylbutan-2-yl)oxolan-3-ol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol . This compound is known for its unique structure, which includes an oxolane ring and an amino group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylbutan-2-yl)oxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-2-aminobutane with an oxirane derivative in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylbutan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane compounds .
Scientific Research Applications
3-(1-Amino-2-methylbutan-2-yl)oxolan-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylbutan-2-yl)oxolan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The oxolane ring provides structural stability and can participate in various chemical transformations, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-(1-Amino-2-methylpropan-2-yl)oxolan-3-ol: Similar structure but with a different alkyl group.
3-amino-2-(oxolan-3-yl)propan-1-ol: Contains an additional hydroxyl group on the propyl chain.
Uniqueness
3-(1-Amino-2-methylbutan-2-yl)oxolan-3-ol is unique due to its specific combination of an oxolane ring and an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(1-amino-2-methylbutan-2-yl)oxolan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-3-8(2,6-10)9(11)4-5-12-7-9/h11H,3-7,10H2,1-2H3 |
InChI Key |
RXQYJZXIDKGNBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C1(CCOC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



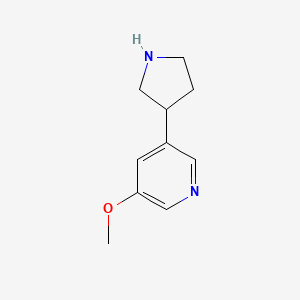

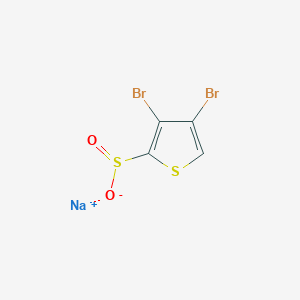

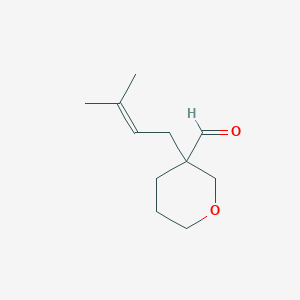

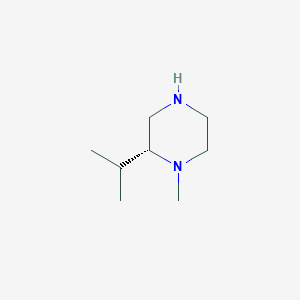
methanol](/img/structure/B13205888.png)

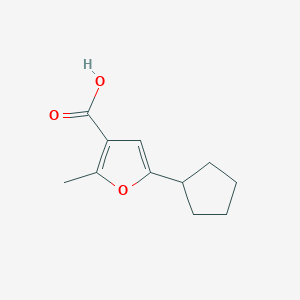


![4-Methyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13205910.png)
